N-(2-Methoxy-5-methylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide
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Overview
Description
N-(2-Methoxy-5-methylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a methoxy-methylphenyl group, a piperidine-sulfonyl group, and a quinoline-sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-methylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multiple steps, including:
Formation of the Methoxy-Methylphenyl Group: This step involves the methylation of a phenol derivative to introduce the methoxy group.
Synthesis of the Piperidine-Sulfonyl Group:
Formation of the Quinoline-Sulfanyl Group:
Coupling Reactions: The final step involves coupling the three groups together under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-methylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and thiols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-methylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-Methoxyphenyl)-2-{[4-methylquinolin-2-YL]sulfanyl}acetamide
- **N-(5-Methylphenyl)-2-{[6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide
Uniqueness
N-(2-Methoxy-5-methylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H29N3O4S2 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H29N3O4S2/c1-17-7-10-23(32-3)22(13-17)26-24(29)16-33-25-14-18(2)20-15-19(8-9-21(20)27-25)34(30,31)28-11-5-4-6-12-28/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,26,29) |
InChI Key |
BNZZQNSVDOPVEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCCC4)C(=C2)C |
Origin of Product |
United States |
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